4-Bromo-2-((pyridin-2-ylamino)methyl)phenol

Antimicrobial Mannich Base SAR

Researchers face reproducibility risks when substituting this specific Mannich base. The 4-bromo-para substitution and 2-pyridylamino motif create a unique electronic configuration essential for target binding. Generic analogs alter antimicrobial efficacy and receptor affinity. - Precursor for quaternary ammonium salts active against E. coli and S. aureus. - Potent PTAFR ligand (pKi 8.21) for inflammatory disease receptor studies. - Consistent purity ensures reliable synthesis and pharmacological profiling.

Molecular Formula C12H11BrN2O
Molecular Weight 279.13 g/mol
CAS No. 153247-75-7
Cat. No. B173438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-((pyridin-2-ylamino)methyl)phenol
CAS153247-75-7
Synonyms4-Bromo-2-[(2-pyridinylamino)methyl]phenol
Molecular FormulaC12H11BrN2O
Molecular Weight279.13 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)NCC2=C(C=CC(=C2)Br)O
InChIInChI=1S/C12H11BrN2O/c13-10-4-5-11(16)9(7-10)8-15-12-3-1-2-6-14-12/h1-7,16H,8H2,(H,14,15)
InChIKeyIYNLDYVCGYLWAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.4 [ug/mL]

4-Bromo-2-((pyridin-2-ylamino)methyl)phenol Structure and Properties


4-Bromo-2-((pyridin-2-ylamino)methyl)phenol (CAS: 153247-75-7) is a synthetic small-molecule Mannich base derivative featuring a brominated phenol core linked via a methylene bridge to a 2-aminopyridine moiety [1]. The compound exhibits a molecular weight of 279.13 g/mol and a molecular formula of C12H11BrN2O . Its structural arrangement positions the 4-bromo substituent para to the phenolic hydroxyl group, creating a distinct electronic and steric environment within the phenol ring that is not present in non-halogenated analogs or alternative substitution patterns .

Synthesis Intermediate for antimicrobial quaternary salt research
GPCR PTAFR binding assay context; reported target engagement

4-Bromo-2-((pyridin-2-ylamino)methyl)phenol Generic Substitution Risks


Substitution of 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol with structurally similar Mannich bases or alternative halogenated phenolic derivatives cannot be performed without rigorous validation of biological and chemical equivalency. The specific 4-bromo substitution pattern on the phenol ring, coupled with the 2-pyridylamino moiety, creates a unique spatial and electronic configuration that dictates its interaction with molecular targets [1]. In related studies on pyridinium derivatives, even minor alterations in the halogen position or the nature of the heterocyclic amine have been shown to drastically alter antimicrobial efficacy against specific Gram-positive and Gram-negative bacterial strains [1]. Therefore, generic replacement with compounds lacking this precise substitution pattern introduces uncharacterized and unacceptable risk to experimental reproducibility.

Halogen substitution pattern
Bromo position para to hydroxyl may shift antimicrobial screening outcomes
Heterocyclic amine moiety
2-Pyridylamino group binding profile may not transfer to uncharacterized analogs

4-Bromo-2-((pyridin-2-ylamino)methyl)phenol Selection Evidence


Antimicrobial Activity of Mannich Bases

A study investigating the antimicrobial properties of novel pyridinium derivatives, synthesized from Mannich phenolic bases including 4-Bromo-2-((pyridin-2-ylamino)methyl)phenol, reported quantitative data. The compound served as a crucial synthetic intermediate. While the final quaternary ammonium salts were tested, the precursor Mannich base is essential for establishing structure-activity relationships. The parent Mannich base's specific bromo-substitution is a key determinant of the final antimicrobial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria [1].

Antimicrobial SAR
Class-level inference
Precursor role; bromo key
Supports intermediate selection for antimicrobial screening
Derived salts tested; free base not directly assayed
Antimicrobial Mannich Base SAR

Binding Affinity to Platelet-Activating Factor Receptor (PTAFR)

4-Bromo-2-((pyridin-2-ylamino)methyl)phenol has a reported binding affinity (pKi) of 8.21 for the platelet-activating factor receptor (PTAFR) in guinea pig [1]. This value indicates a potent interaction. While no direct comparator data is available from the same assay, this pKi value places it in the range of high-affinity ligands for this receptor. Compounds with lower affinity (higher Ki) would be less effective in modulating PAF-mediated pathways, which are implicated in inflammation, allergy, and thrombosis.

PTAFR Binding
Cross-study comparable
pKi = 8.21
Supports PTAFR target engagement interpretation
Guinea pig radioligand assay
GPCR Binding Affinity Inflammation

4-Bromo-2-((pyridin-2-ylamino)methyl)phenol Application Scenarios


Synthesis of Antimicrobial Quaternary Ammonium Salts

Use as a precursor for synthesizing novel pyridinium-based quaternary ammonium salts via the Mannich reaction. This specific brominated phenolic base is necessary for generating derivatives with activity against E. coli and S. aureus, as described by Asgarova et al. [1].

PTAFR Ligand Screening and Optimization

Employ this compound as a potent ligand (pKi 8.21) for PTAFR in guinea pig models to investigate receptor binding and downstream signaling pathways relevant to inflammatory diseases [2].

Application
Selection Property
Validation Focus
Antimicrobial salt synthesis studies
Specific bromo-substitution pattern
Gram-positive and Gram-negative screening
PTAFR binding research
Reported binding affinity context
GPCR target engagement and signaling

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